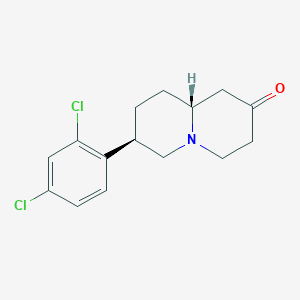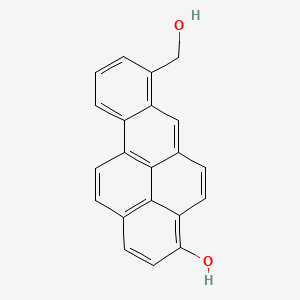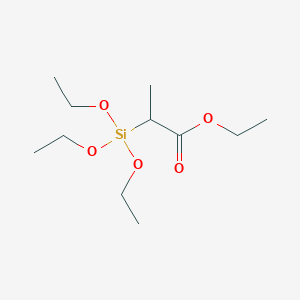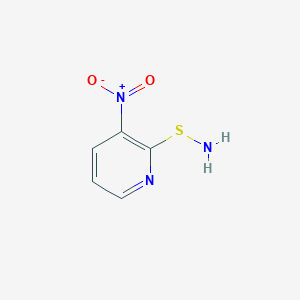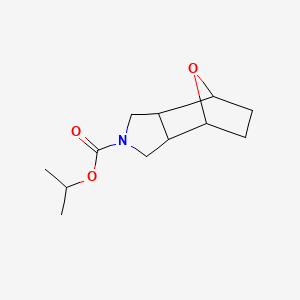![molecular formula C25H29O2P B14441780 {3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane CAS No. 79065-14-8](/img/structure/B14441780.png)
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is a complex organophosphorus compound. It is characterized by the presence of a triphenylphosphine moiety attached to a propylidene group, which is further substituted with a 2-methoxypropan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 3-bromo-1-(2-methoxypropan-2-yl)propane under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under anhydrous conditions.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Aplicaciones Científicas De Investigación
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the formation of stable complexes with transition metals, which can be used in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its potential as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which {3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often relate to catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler analog without the propylidene and methoxypropan-2-yl groups.
Tris(2-methoxyethyl)phosphine: Contains methoxyethyl groups instead of the propylidene moiety.
Tris(2-methoxypropyl)phosphine: Similar structure but with different alkyl substituents.
Uniqueness
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it a valuable compound in both academic research and industrial applications.
Propiedades
Número CAS |
79065-14-8 |
|---|---|
Fórmula molecular |
C25H29O2P |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
3-(2-methoxypropan-2-yloxy)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H29O2P/c1-25(2,26-3)27-20-13-21-28(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-19,21H,13,20H2,1-3H3 |
Clave InChI |
WVQCPUGHDBKSDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(OC)OCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


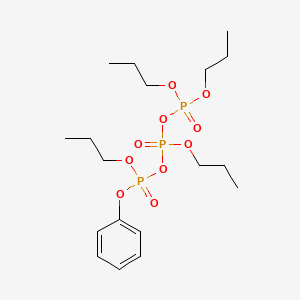
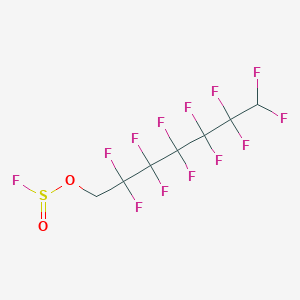

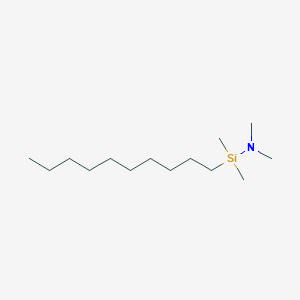
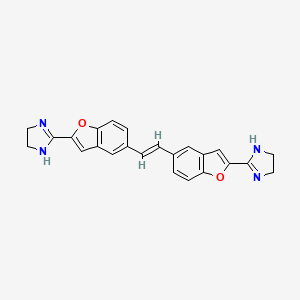

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)

